2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxadiazole ring
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They are known to interact with a range of targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene-based compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some thiophene derivatives are known to act as inhibitors, blocking the activity of their target proteins .
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biochemical pathways, often related to the biological effects they exhibit .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .
Result of Action
Thiophene-based compounds are known to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, thiophene, and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Research: It can be used as a probe or ligand in various biological assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2,5-dimethyl-3-thiophenecarboxamide share structural similarities.
Oxadiazole Derivatives: Compounds such as 2,5-dimethyl-1,3,4-oxadiazole and 2,5-dimethyl-N-(1,3,4-oxadiazol-2-yl)furan-3-carboxamide are structurally related.
Uniqueness
The uniqueness of 2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide lies in its combination of three distinct heterocyclic rings, which imparts unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,5-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-6-9(8(2)18-7)11(17)14-13-16-15-12(19-13)10-4-3-5-20-10/h3-6H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQGLHJJWUXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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